2-(3-tert-butylphenyl)acetic acid
Description
2-(3-tert-Butylphenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a tert-butyl group at the 3-position of the phenyl ring and an acetic acid moiety at the 2-position. The tert-butyl group, a bulky alkyl substituent, significantly influences the compound’s steric and electronic properties. The tert-butyl group is known to enhance lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications .
Properties
CAS No. |
42288-53-9 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Activation and Directing Effects
-
Activation via Hydroxyl Groups : A hydroxyl group at the 3-position of phenylacetic acid directs electrophilic tert-butyl addition to ortho/para positions. For meta-substitution, alternative directing groups (e.g., acetylated amines) are employed to modulate regioselectivity.
-
Reaction Conditions :
Example :
A mixture of 3-hydroxyphenylacetic acid (1 mol), tert-butanol (2–5 mol), and H₂SO₄ (3 mol) in toluene reacts at 25°C for 24 hours. Post-hydrolysis yields 2-(3-tert-butylphenyl)acetic acid with 85–90% purity.
Suzuki-Miyaura Cross-Coupling
3-Bromophenylacetic acid (1 equiv), tert-butylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (3 equiv) in dioxane/water (4:1) react at 100°C for 12 hours. Acidic workup affords the target compound in 70–75% yield.
Nucleophilic Aromatic Substitution
Halogenated phenylacetic acids undergo substitution with tert-butyl organometallics. Patent US8664428B2 highlights Kumada couplings using tert-butyl magnesium bromide:
Reaction Parameters
-
Substrate : 3-Iodophenylacetic acid.
-
Reagent : Tert-butyl magnesium bromide (1.5 equiv).
Yield : 65–70% after column purification.
Hydrolytic Routes from Nitriles and Esters
Cyanide Alkylation and Hydrolysis
-
Step 1 : 3-Tert-butylbenzyl chloride reacts with KCN to form 3-tert-butylbenzyl cyanide.
-
Step 2 : Acidic hydrolysis (H₂SO₄, 80°C) converts the nitrile to the carboxylic acid.
Yield : 80–85% with >95% purity.
Comparative Analysis of Methodologies
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts | H₂SO₄ | 25 | 85–90 | 90–95 |
| Suzuki Coupling | Pd(OAc)₂/K₂CO₃ | 100 | 70–75 | 85–90 |
| Kumada Coupling | NiCl₂(dppp) | 60 | 65–70 | 80–85 |
| Hydrolysis | H₂SO₄ | 80 | 80–85 | >95 |
Industrial-Scale Optimization
Solvent and Workup Strategies
-
Patent US8664428B2 emphasizes toluene/water biphasic systems for efficient product isolation.
-
Acidification : Adjusting pH to 1.5–2.0 with HCl precipitates the product, minimizing losses.
Example :
Crude reaction mixtures in ethyl acetate are washed with NaHCO₃ (5%), dried over Na₂SO₄, and concentrated under vacuum. Recrystallization from hexane/ethyl acetate (3:1) enhances purity to >99% .
Chemical Reactions Analysis
Types of Reactions
2-(3-tert-butylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Nitro, bromo, or sulfonic acid derivatives of the phenyl ring.
Scientific Research Applications
2-(3-tert-butylphenyl)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-tert-butylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, affecting their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Substituents on the phenyl ring dictate electronic and steric effects:
- 2-(3-Bromo-4-methoxyphenyl)acetic acid (C₉H₉BrO₃):
- The bromine atom is electron-withdrawing, increasing the C–C–C angle at its position to 121.5° .
- The methoxy group (electron-donating) reduces the angle to 118.2°, while the acetic acid group exhibits intermediate effects (118.4°) .
- Forms centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif) .
- 2-(2-Methoxyphenyl)acetic acid (C₉H₁₀O₃): The methoxy group at the 2-position induces steric hindrance, leading to a non-planar phenyl-acetic acid arrangement . Crystal packing involves inversion-related pairs of molecules connected by hydrogen bonds .
2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid (C₁₄H₂₀O₃):
Physicochemical Properties
Notes:
- The tert-butyl group in this compound likely reduces solubility in polar solvents compared to bromo- or methoxy-substituted analogs due to increased hydrophobicity .
- Melting points are influenced by crystal packing efficiency; bulky tert-butyl groups may lower melting points relative to brominated analogs .
Hydrogen Bonding and Crystal Packing
Q & A
Q. How can researchers mitigate side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily protect the carboxylic acid as a tert-butyl ester using Boc₂O/DMAP to prevent decarboxylation .
- Temperature Control : Maintain reactions below 40°C to avoid Fries rearrangement of the tert-butyl group .
- Catalyst Screening : Test Pd/Cu systems for selective cross-coupling; steric maps predict catalyst-substrate compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
